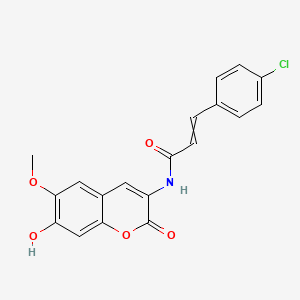

![molecular formula C16H18N4O2 B610812 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea CAS No. 1687736-54-4](/img/structure/B610812.png)

1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

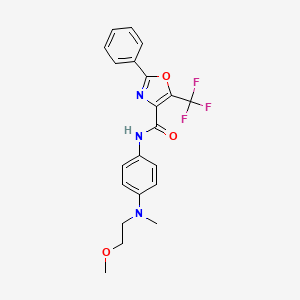

“1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea” is a chemical compound that has been studied in the context of its interaction with the Human Protein Arginine Methyltransferase 3 . It is also known as SGC707 .

Molecular Structure Analysis

The molecular structure of “1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea” has been analyzed using X-ray diffraction . The resolution of the structure was found to be 2.1 Å .

Physical And Chemical Properties Analysis

The empirical formula of “1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea” is C16H18N4O2 .

Aplicaciones Científicas De Investigación

Protein Arginine Methyltransferase 3 (PRMT3) Inhibition

This compound has been identified as a potent inhibitor of PRMT3, a protein that catalyzes the asymmetric dimethylation of arginine residues of various proteins . PRMT3 is essential for the maturation of ribosomes and may have a role in lipogenesis . Inhibition of PRMT3 could therefore have potential applications in the treatment of diseases where these processes are dysregulated.

Structural Studies

The compound has been used in structural studies of PRMT3. For example, it has been used to form a complex with PRMT3 in X-ray diffraction studies . These studies can provide valuable insights into the structure and function of PRMT3, and can guide the design of new inhibitors.

Cancer Research

PRMT3 has been implicated in several diseases, including cancer . This compound, as a PRMT3 inhibitor, could therefore be used in cancer research. For example, it could be used to study the role of PRMT3 in cancer progression and to evaluate the potential of PRMT3 inhibitors as anticancer agents.

Neurological Research

PRMT3 is expressed in the brain and has been suggested to play a role in neurological diseases . This compound could be used in neurological research to study the role of PRMT3 in these diseases and to explore the potential of PRMT3 inhibitors as treatments.

Mecanismo De Acción

Target of Action

The primary target of the compound 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins .

Mode of Action

The compound acts as a potent allosteric inhibitor of PRMT3 . It binds to the PRMT3 protein, leading to a change in the protein’s conformation that reduces its enzymatic activity . This interaction inhibits the ability of PRMT3 to methylate its target proteins .

Biochemical Pathways

PRMT3 plays a crucial role in several biochemical pathways. It is essential for the maturation of ribosomes and may have a role in lipogenesis . By inhibiting PRMT3, the compound can affect these pathways, potentially leading to changes in protein synthesis and lipid metabolism .

Pharmacokinetics

Its potency and selectivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of PRMT3 by 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea can lead to changes at the molecular and cellular levels. These changes may include alterations in protein methylation patterns and disruptions in processes such as ribosome maturation and lipid metabolism .

Direcciones Futuras

Propiedades

IUPAC Name |

1-isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIDPTCQPIJYFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea | |

Q & A

Q1: What is the significance of studying 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea in the context of human protein arginine methyltransferase 3 (PRMT3)?

A1: While the abstract doesn't provide details about the compound's effects, the study itself focuses on characterizing the interaction between 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea and PRMT3. This suggests the compound might be a potential ligand, inhibitor, or substrate for this enzyme. [] Understanding how small molecules interact with PRMT3 is crucial because this enzyme plays a significant role in various cellular processes like gene expression, DNA repair, and signal transduction. Further research on this interaction could provide valuable insights into PRMT3's function and potentially lead to the development of novel therapeutic agents targeting PRMT3-related diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)